![molecular formula C15H8Cl2O4S B2514989 6-氯-3-[(4-氯苯基)磺酰基]-2H-色烯-2-酮 CAS No. 866013-21-0](/img/structure/B2514989.png)
6-氯-3-[(4-氯苯基)磺酰基]-2H-色烯-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one (CPCSO) is an organic compound belonging to the sulfonyl-chromen-2-one family. It is an important intermediate in the synthesis of a variety of compounds and has been used in numerous laboratory experiments. It is a white crystalline solid that is odorless and has a melting point of 212-213°C. CPCSO has been used as a starting material in the synthesis of several pharmaceutical drugs, such as the anti-inflammatory drug ibuprofen and the anti-cancer drug imatinib.
科学研究应用
抗菌活性
6-氯-3-[(4-氯苯基)磺酰基]-2H-色烯-2-酮衍生物已被探索其抗菌特性。一项研究详细描述了从 4-氯色烯-2-酮合成的各种衍生物,它们对金黄色葡萄球菌、大肠杆菌和肺炎克雷伯菌等细菌培养物表现出抑菌和杀菌活性。对合成的化合物进行了表征,并将其抗菌效力与链霉素等标准药物进行了比较 (Behrami, 2014).
合成方法
3-磺酰色满-4-醇从 3-磺酰色烯-4-酮的立体控制合成已被大量研究。该研究调查了不同的合成方法和反应条件,以有效地将 3-磺酰色烯-4-酮转化为各种 3-磺酰色满-4-醇,这些醇在化学合成中具有潜在应用 (Chang & Tsai, 2018).
化学性质和反应
该化合物的化学性质和反应也一直是研究的主题。例如,使用浓硫酸和三氧化硫研究了氯酚(包括与 6-氯-3-[(4-氯苯基)磺酰基]-2H-色烯-2-酮相关的化合物)的磺化和硫酸化反应。该研究提供了对这些反应中异构体分布和各种取代基影响的见解 (Wit & Cerfontain, 2010).
晶体学研究
已经对相关化合物的晶体学研究进行了研究,以更好地了解其结构。例如,确定了 3-[(2,6-二氯苯基)(乙氧基)甲基]-4-羟基-2H-色烯-2-酮的晶体结构,提供了对晶格内分子排列和相互作用模式的见解 (Manolov, Morgenstern, & Hegetschweiler, 2012).
作用机制
“6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one” is a type of chromenone, which is a class of organic compounds characterized by a structure that includes a benzene ring fused to a pyran ring, which contains a carbonyl group . Chromenones are known to have various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects .
The compound also contains a benzenesulfonyl group, which is often found in sulfa drugs, a class of antimicrobial medicines . Sulfonyl groups can act as leaving groups in chemical reactions, potentially allowing the compound to react with various biological targets .
生化分析
Biochemical Properties
6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of lipid metabolism and adipocyte differentiation . By modulating the activity of PPARγ, 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one can influence the expression of target genes involved in metabolic processes.
Cellular Effects
The effects of 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one on various cell types and cellular processes are profound. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PPARγ can lead to changes in the expression of genes involved in lipid metabolism, thereby affecting adipocyte differentiation and energy homeostasis . Additionally, 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one may influence other signaling pathways and cellular processes, contributing to its diverse biological effects.
Molecular Mechanism
At the molecular level, 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one exerts its effects through several mechanisms. One of the key mechanisms is the binding interaction with PPARγ, which leads to the activation or inhibition of this nuclear receptor . This interaction can result in changes in the transcriptional activity of PPARγ, thereby influencing the expression of target genes. Additionally, 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one may interact with other biomolecules, such as enzymes and proteins, modulating their activity and function.
Temporal Effects in Laboratory Settings
The temporal effects of 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, allowing for prolonged studies on its biological effects . Over time, 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one may undergo degradation, which can influence its activity and efficacy. Long-term studies have also revealed its potential impact on cellular function, including changes in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on metabolic processes and cellular function. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . Threshold effects have been observed, indicating that there is a specific dosage range within which 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one exerts its optimal biological effects.
Metabolic Pathways
6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its interaction with PPARγ plays a crucial role in regulating lipid metabolism and adipocyte differentiation . Additionally, this compound may influence other metabolic pathways, affecting the levels of metabolites and metabolic flux. Understanding these interactions is essential for elucidating the comprehensive metabolic effects of 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one.
Transport and Distribution
The transport and distribution of 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one within cells and tissues are critical for its biological activity. This compound may interact with specific transporters and binding proteins, influencing its localization and accumulation . The distribution of 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one within different cellular compartments can affect its activity and function, contributing to its diverse biological effects.
Subcellular Localization
The subcellular localization of 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 6-chloro-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one within subcellular structures can influence its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
6-chloro-3-(4-chlorophenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2O4S/c16-10-1-4-12(5-2-10)22(19,20)14-8-9-7-11(17)3-6-13(9)21-15(14)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWMLEOSPVPRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2514907.png)
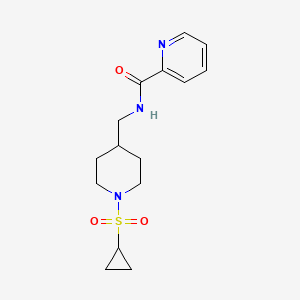
![[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride](/img/structure/B2514912.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514913.png)
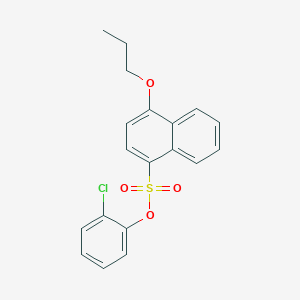
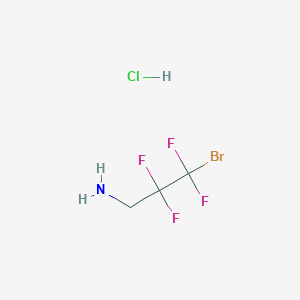

![3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea](/img/structure/B2514920.png)
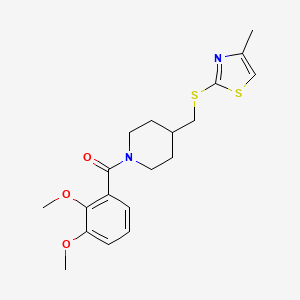
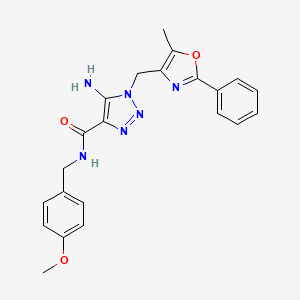
![5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2514923.png)
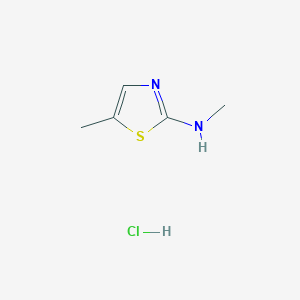
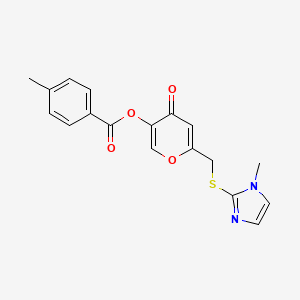
![N-(3-chlorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514928.png)